molecular formula C13H16N2O2 B2843859 3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide CAS No. 1197684-48-2

3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide

Cat. No.: B2843859
CAS No.: 1197684-48-2
M. Wt: 232.283
InChI Key: WGDNPSJRRXEXBM-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide is an organic compound with a complex structure that includes a methoxyphenyl group, a prop-2-yn-1-yl group, and an amino-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide typically involves the reaction of 4-methoxyphenylacetylene with an appropriate amine under specific conditions. The reaction may require a catalyst, such as palladium, and is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide is unique due to its specific structural features and the presence of both methoxyphenyl and prop-2-yn-1-yl groups.

Properties

IUPAC Name

3-(4-methoxy-N-prop-2-ynylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-9-15(10-8-13(14)16)11-4-6-12(17-2)7-5-11/h1,4-7H,8-10H2,2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDNPSJRRXEXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CCC(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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